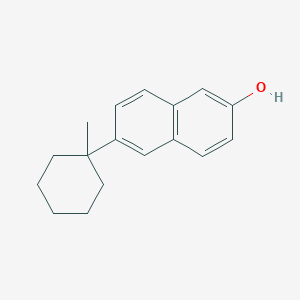
6-(1-Methylcyclohexyl)naphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-Methylcyclohexyl)naphthalen-2-ol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a naphthalene ring substituted with a hydroxyl group at the second position and a 1-methylcyclohexyl group at the sixth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Methylcyclohexyl)naphthalen-2-ol typically involves the alkylation of naphthalen-2-ol with 1-methylcyclohexyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group of naphthalen-2-ol, followed by the addition of 1-methylcyclohexyl bromide or chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-(1-Methylcyclohexyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydronaphthol derivatives.
Substitution: Formation of esters or ethers depending on the substituent introduced.
科学研究应用
6-(1-Methylcyclohexyl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-(1-Methylcyclohexyl)naphthalen-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyl group and the naphthalene ring are key functional groups that contribute to its reactivity and interaction with molecular targets.
相似化合物的比较
Similar Compounds
Naphthalen-2-ol: A simpler analog without the 1-methylcyclohexyl group.
1-Methylcyclohexyl derivatives: Compounds with similar cyclohexyl substitution but different aromatic cores.
Uniqueness
6-(1-Methylcyclohexyl)naphthalen-2-ol is unique due to the combination of the naphthalene ring and the 1-methylcyclohexyl group, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where both aromatic and alicyclic characteristics are desired.
属性
CAS 编号 |
101747-27-7 |
|---|---|
分子式 |
C17H20O |
分子量 |
240.34 g/mol |
IUPAC 名称 |
6-(1-methylcyclohexyl)naphthalen-2-ol |
InChI |
InChI=1S/C17H20O/c1-17(9-3-2-4-10-17)15-7-5-14-12-16(18)8-6-13(14)11-15/h5-8,11-12,18H,2-4,9-10H2,1H3 |
InChI 键 |
MEUVHRXEHWUIIY-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCC1)C2=CC3=C(C=C2)C=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


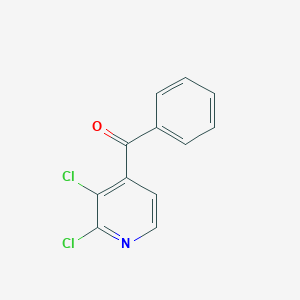
![4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14076634.png)

![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(naphthalen-1-yl)propanoic acid](/img/structure/B14076642.png)
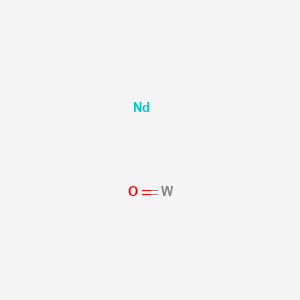
![3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14076657.png)

![2,3-Bis(4-methoxyphenyl)-5,6-diphenylthieno[3,2-b]furan](/img/structure/B14076689.png)
![(4S)-4-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid](/img/structure/B14076694.png)
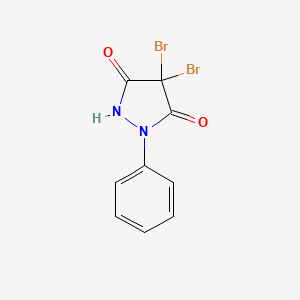
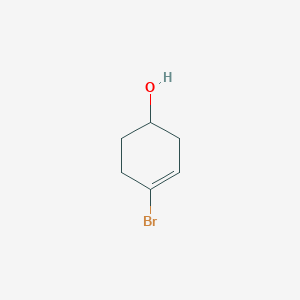
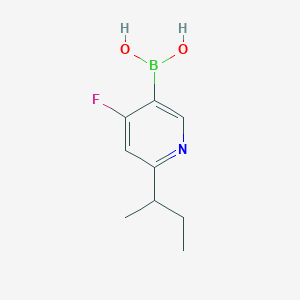
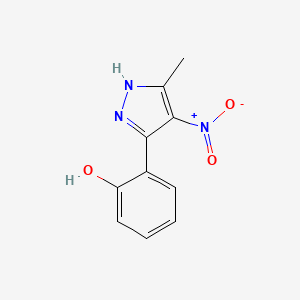
![2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)-](/img/structure/B14076736.png)
